Trideca-2,4-dienoic acid

Description

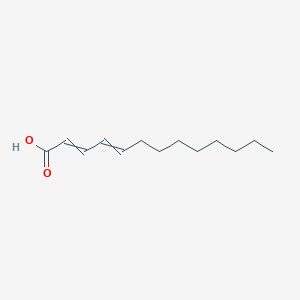

Trideca-2,4-dienoic acid is a 13-carbon unsaturated fatty acid with conjugated double bonds at positions 2 and 2. These analogs are frequently involved in microbial metabolism, natural product biosynthesis, and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

trideca-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h9-12H,2-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEKUALWVJZYCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710590 | |

| Record name | Trideca-2,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96844-83-6 | |

| Record name | Trideca-2,4-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trideca-2,4-dienoic acid can be synthesized through various methods, including the palladium-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity of the product. Other methods include the Heck alkenylation and Horner-Wadsworth-Emmons olefination, although these methods may have limitations in terms of selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction promoters like cesium fluoride or tetrabutylammonium fluoride can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Trideca-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.

Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated tridecanoic acid.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Chemical Applications

1. Precursor in Organic Synthesis

Trideca-2,4-dienoic acid serves as a vital precursor in the synthesis of complex organic molecules. Its conjugated double bonds facilitate various chemical reactions, making it a model compound for studying conjugated dienes.

2. Chemical Reactions

The compound undergoes several significant reactions:

- Oxidation: Produces epoxides or other oxygenated derivatives using agents like potassium permanganate.

- Reduction: Hydrogenation transforms double bonds into single bonds, yielding saturated fatty acids.

- Substitution: Halogenation introduces different functional groups into the molecule.

Biological Applications

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potential antimicrobial activities. Studies have shown that these derivatives can inhibit the growth of various bacteria and fungi.

2. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. Its derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2. This modulation can be beneficial in treating inflammatory conditions.

Medical Applications

1. Therapeutic Potential

Ongoing research explores this compound's potential in drug development. Its unique structure allows for interactions with various molecular targets involved in fatty acid metabolism and cellular signaling pathways.

2. Case Studies

A notable case study highlighted the compound's efficacy in reducing inflammation in animal models of arthritis by suppressing inflammatory markers. The results suggest that this compound could be a candidate for developing new anti-inflammatory drugs.

Industrial Applications

1. Specialty Chemicals Production

In industrial settings, this compound is utilized as an intermediate in producing specialty chemicals and polymers. Its unique chemical structure allows for the creation of materials with desirable properties.

2. Polymer Synthesis

The compound can also be used in synthesizing various polymers, enhancing their mechanical and thermal properties due to its unsaturation.

Mechanism of Action

The mechanism of action of trideca-2,4-dienoic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. For example, its derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and prostaglandin E2 . This suggests potential anti-inflammatory effects through the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chain Length and Substituent Variations

Table 1: Key Structural Features of Dienoic Acids

Key Observations:

- Chain Length: this compound’s longer chain may influence membrane fluidity or binding specificity in biological systems compared to shorter analogs like HOPDA (6 carbons) or protoanemonin (5 carbons).

- In contrast, hydroxyl and ketone groups in HOPDA increase polarity, making it a key intermediate in microbial catabolism .

Reactivity and Metabolic Roles

- HOPDA and Microbial Degradation: HOPDA is a critical intermediate in the breakdown of aromatic compounds (e.g., biphenyl). Its α,β-unsaturated ketone structure allows hydrolysis by hydrolases like HsaD, yielding benzoic acid and 2-hydroxypenta-2,4-dienoic acid .

- Antimicrobial Activity: Protoanemonin’s lactone structure enables rapid interaction with bacterial membranes, while methyl-substituted deca-dienoic acids (e.g., in Streptomyces metabolites) inhibit cancer cell lines via hydrophobic interactions .

Biological Activity

Trideca-2,4-dienoic acid is a polyunsaturated fatty acid characterized by its unique structure featuring two conjugated double bonds at the 2nd and 4th positions of the tridecanoic acid chain. This compound, with the molecular formula C₁₃H₂₂O₂, has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and comparative analysis with similar compounds.

This compound is synthesized through various methods, including palladium-catalyzed alkenylation. Its chemical properties allow it to undergo several reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study highlighted that certain derivatives effectively inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2). This suppression is crucial for potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | Effective against multiple bacterial strains; mechanism involves cell membrane disruption |

| Anti-inflammatory | Suppresses production of inflammatory cytokines | Reduces levels of TNF-α and PGE2; potential for treating inflammatory conditions |

The biological activity of this compound is attributed to its interaction with various molecular targets. It modulates enzyme activities involved in fatty acid metabolism and influences cellular signaling pathways. For instance, the compound's derivatives have been shown to inhibit key enzymes in the inflammatory response.

Case Studies

- Study on Anti-inflammatory Effects : In vitro experiments demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effectiveness of this compound against standard bacterial strains. The findings revealed that derivatives exhibited higher potency than some conventional antibiotics.

Comparison with Similar Compounds

This compound can be compared with other similar fatty acids such as undecanoic acid and dodecanoic acid. The presence of two conjugated double bonds in this compound contributes to its unique reactivity and biological properties.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Undeca-2,4-dienoic acid | One less carbon than trideca | Moderate antimicrobial activity |

| Dodeca-2,4-dienoic acid | One less carbon than trideca | Similar anti-inflammatory properties |

| This compound | Unique chain length; two double bonds | Enhanced antimicrobial and anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.